Cas no 2229645-25-2 (1-(3-aminobut-1-en-1-yl)naphthalen-2-ol)

1-(3-Aminobut-1-en-1-yl)naphthalen-2-ol is a naphthalene derivative featuring both an amino and hydroxyl functional group, making it a versatile intermediate in organic synthesis. The presence of the conjugated enamine structure enhances its reactivity, particularly in nucleophilic addition and condensation reactions. The hydroxyl group at the 2-position of the naphthalene ring allows for further functionalization, such as etherification or complexation with metal ions. This compound is of interest in pharmaceutical and materials chemistry due to its potential as a building block for biologically active molecules or chelating agents. Its structural features also suggest utility in the development of fluorescent probes or coordination polymers.
1-(3-aminobut-1-en-1-yl)naphthalen-2-ol structure
2229645-25-2 structure
Product Name:1-(3-aminobut-1-en-1-yl)naphthalen-2-ol
CAS No:2229645-25-2
MF:C14H15NO
MW:213.275003671646
CID:6245001
PubChem ID:165625384
Update Time:2025-10-24

1-(3-aminobut-1-en-1-yl)naphthalen-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(3-aminobut-1-en-1-yl)naphthalen-2-ol
    • EN300-1792263
    • 2229645-25-2
    • Inchi: 1S/C14H15NO/c1-10(15)6-8-13-12-5-3-2-4-11(12)7-9-14(13)16/h2-10,16H,15H2,1H3/b8-6+
    • InChI Key: LVROZNADYRDKDR-SOFGYWHQSA-N
    • SMILES: OC1=CC=C2C=CC=CC2=C1/C=C/C(C)N

Computed Properties

  • Exact Mass: 213.115364102g/mol
  • Monoisotopic Mass: 213.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 46.2Ų

1-(3-aminobut-1-en-1-yl)naphthalen-2-ol Pricemore >>

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Additional information on 1-(3-aminobut-1-en-1-yl)naphthalen-2-ol

Comprehensive Overview of 1-(3-aminobut-1-en-1-yl)naphthalen-2-ol (CAS No. 2229645-25-2): Properties, Applications, and Research Insights

1-(3-aminobut-1-en-1-yl)naphthalen-2-ol (CAS No. 2229645-25-2) is a specialized organic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceuticals, materials science, and chemical synthesis. This compound, characterized by a naphthalene core substituted with an aminobutene side chain, exhibits intriguing chemical properties that make it a subject of ongoing research. Its molecular structure combines aromaticity with reactive functional groups, enabling diverse reactivity patterns and interactions.

The growing interest in 1-(3-aminobut-1-en-1-yl)naphthalen-2-ol aligns with broader trends in the search for novel bioactive molecules and functional materials. Researchers and industry professionals frequently inquire about its synthesis methods, solubility, and stability under various conditions, reflecting the compound's versatility. Recent studies have explored its potential as a fluorescence probe or ligand in catalytic systems, leveraging the electron-rich naphthalene moiety and the nucleophilic amine group.

From an SEO perspective, queries related to "CAS 2229645-25-2 suppliers," "1-(3-aminobut-1-en-1-yl)naphthalen-2-ol price," and "applications of aminobutylnaphthol derivatives" are increasingly common, indicating commercial and academic demand. The compound’s mechanism of action in biological systems and its role in polymer chemistry are also hot topics. Notably, its low toxicity profile and compatibility with green chemistry principles further enhance its appeal in sustainable research initiatives.

In the context of drug discovery, 1-(3-aminobut-1-en-1-yl)naphthalen-2-ol has been investigated as a scaffold for designing enzyme inhibitors or receptor modulators. Its ability to form hydrogen bonds and π-π stacking interactions makes it a candidate for targeting protein-binding sites. Additionally, the compound’s photophysical properties have sparked interest in optoelectronic applications, such as organic light-emitting diodes (OLEDs) or sensors.

For laboratory use, protocols involving purification techniques (e.g., column chromatography) and analytical characterization (e.g., NMR, HPLC-MS) are frequently discussed. The compound’s storage recommendations (e.g., inert atmosphere, low temperature) and handling precautions are critical to maintaining its integrity, as highlighted in technical datasheets.

Looking ahead, the development of derivatives and analogues of 1-(3-aminobut-1-en-1-yl)naphthalen-2-ol is expected to expand its utility. Collaborative efforts between academia and industry may unlock new patentable innovations, particularly in material science and medicinal chemistry. As research progresses, this compound could emerge as a cornerstone in the design of next-generation functional materials and therapeutic agents.

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